1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18842336
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Cl2NO |
|---|---|
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 1-(4-amino-2-chlorophenyl)-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C9H9Cl2NO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,12H2,1H3 |
| Standard InChI Key | AZBIUZWFPKTFOC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chloropropanone backbone attached to a 4-amino-2-chlorophenyl group. The phenyl ring is substituted at the 2-position with chlorine and the 4-position with an amino group, while the propanone moiety contains a chlorine atom at the α-carbon. This arrangement creates a polarized electronic environment, enhancing its susceptibility to nucleophilic and electrophilic reactions .
The amino group’s electron-donating nature partially offsets the electron-withdrawing effects of the chlorine atoms, resulting in a balanced reactivity profile. Computational models suggest that the planar geometry of the aromatic ring facilitates π-π stacking interactions with biological targets, a property leveraged in drug design .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step protocol:
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Chlorination of 1-(4-Amino-2-chlorophenyl)propan-2-one:
The α-carbon of the propanone group is chlorinated using chlorine gas or sulfuryl chloride () in dichloromethane at 0–5°C. This step achieves regioselectivity due to the ketone’s activation of the α-position . -
Purification:
Crude product is recrystallized from ethanol/water mixtures to ≥98% purity, as confirmed by HPLC .
Industrial Considerations
Large-scale production employs continuous flow reactors to enhance yield and safety. Bromine and chlorine handling requires corrosion-resistant equipment (e.g., glass-lined reactors) and rigorous ventilation to mitigate exposure risks.
Reactivity and Functionalization
Nucleophilic Substitution
The α-chlorine atom undergoes nucleophilic displacement with amines, thiols, and alkoxides. For instance, reaction with piperazine in acetonitrile yields diamino derivatives, which are precursors to antipsychotic agents .
Condensation Reactions
The ketone group participates in Knorr pyrrole synthesis when treated with hydroxylamine, forming pyrrole rings integral to porphyrin-based materials .
Reductive Amination
Catalytic hydrogenation in the presence of ammonia generates secondary amines, which are intermediates in antifungal drug synthesis .
Applications in Pharmaceutical and Materials Science
Antimicrobial Agents
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. Structure-activity relationship (SAR) studies indicate that the chlorine atoms enhance membrane permeability, while the amino group facilitates target binding .
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins, improving thermal stability. Incorporation into polyurethane matrices increases glass transition temperatures () by 15–20°C, as reported in analogous systems .
Catalytic Ligands
Functionalized derivatives act as ligands in transition metal catalysis. A palladium complex derived from this compound achieved 95% yield in Suzuki-Miyaura couplings, outperforming traditional triphenylphosphine ligands .
Future Research Directions
Enantioselective Synthesis
Adapting iron-catalyzed asymmetric chlorination to this compound could yield enantiopure intermediates for chiral drugs.
Bioconjugation
Exploration of Schiff base formation with antibodies may enable targeted drug delivery systems, leveraging the amino group’s reactivity .
Computational Modeling
Density functional theory (DFT) studies could optimize reaction pathways, reducing energy barriers in key synthetic steps .
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